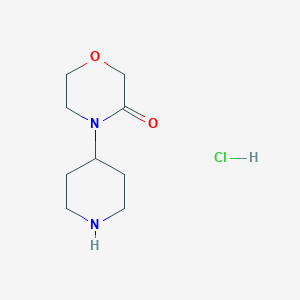![molecular formula C13H15NO5 B1422252 [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid CAS No. 1211471-14-5](/img/structure/B1422252.png)
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis : This compound has been synthesized and structurally analyzed in various studies. For instance, a study by Bonanomi and Palazzo (1977) discusses the synthesis of similar compounds through a reaction between 1H-indazol-3-ol and ethyl chloroacetate, providing insights into the formation mechanisms and spectral characteristics of these esters (Bonanomi & Palazzo, 1977). Additionally, Filali Baba et al. (2019) conducted a crystal structure and Hirshfeld surface analysis of a related compound, which provides valuable information on the molecular structure and potential interactions in crystal networks (Filali Baba et al., 2019).
Biomedical Analysis : In biomedical research, similar compounds have been used as fluorophores. For example, Hirano et al. (2004) identified 6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, as a novel fluorophore with strong fluorescence in various pH ranges, which is useful for biomedical analysis (Hirano et al., 2004).
Antibiotic Discovery : The compound has also been investigated in the context of antibiotic discovery. Asolkar et al. (2004) isolated a tetrahydroquinoline derivative from Janibacter limosus, demonstrating its biological activity against bacteria and fungi, which underscores the potential of similar compounds in antibiotic development (Asolkar et al., 2004).
Antimicrobial Activity : Research by Ahmed et al. (2006) and Mandewale et al. (2016) involved synthesizing derivatives of tetrahydroquinolines and examining their antimicrobial properties. These studies highlight the compound's relevance in developing new antimicrobial agents (Ahmed et al., 2006), (Mandewale et al., 2016).
Chemical Reactions and Transformations : The compound has been a subject of interest in studies focusing on various chemical reactions and transformations. For example, the work by Kafka et al. (1996) explores the Wittig reaction of 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones, providing insights into the chemical behavior of similar compounds (Kafka et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(6-ethoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-18-10-5-8-3-4-12(15)14-9(8)6-11(10)19-7-13(16)17/h5-6H,2-4,7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESZBXGUDFCBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC(=O)N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





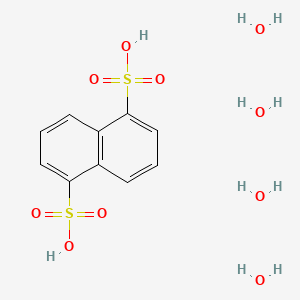
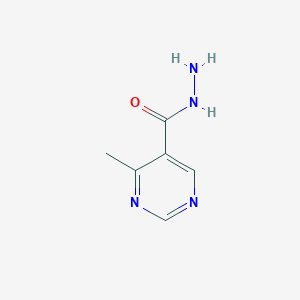
![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)


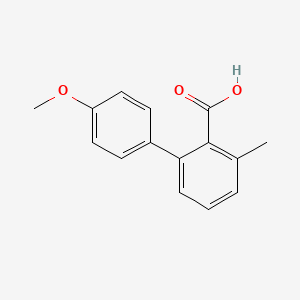
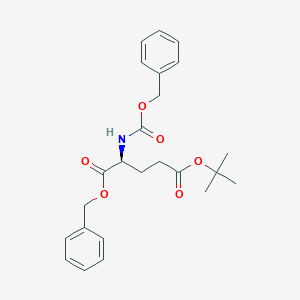
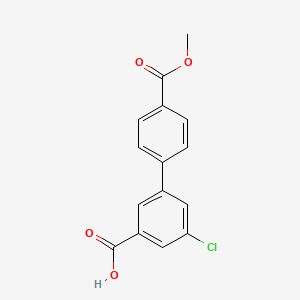
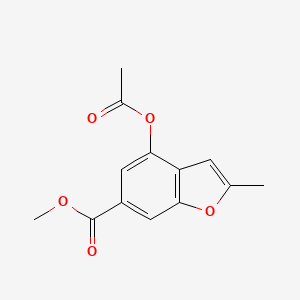
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
